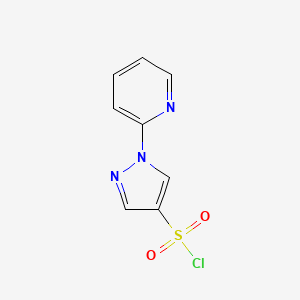

1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride

説明

1-(Pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is a heterocyclic sulfonyl chloride featuring a pyridine ring fused to a pyrazole core. This compound serves as a critical intermediate in medicinal chemistry and materials science, particularly in synthesizing sulfonamides and other sulfonate derivatives. Its structure combines the electron-deficient pyridine ring with the reactive sulfonyl chloride group, enabling versatile reactivity in nucleophilic substitution reactions.

特性

IUPAC Name |

1-pyridin-2-ylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2S/c9-15(13,14)7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQAPNLDWVCFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=C(C=N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Step-by-step process:

Starting Material:

Pyrazole derivative with a pyridin-2-yl group at the N-1 position, such as 1-(pyridin-2-yl)-pyrazole.Sulfonation Reaction:

The pyrazole compound is treated with chlorosulfonic acid (ClSO₃H) under controlled conditions, typically at low temperatures (0–5°C), to prevent over-sulfonation or degradation. This introduces the sulfonyl group at the 4-position of the pyrazole ring.-

- Solvent: Usually inert solvents like dichloromethane or chloroform.

- Temperature: Maintained between 0°C and 5°C during addition.

- Monitoring: TLC and IR spectroscopy to confirm sulfonation progress.

Workup and Purification:

The reaction mixture is quenched with ice-water, neutralized, and the product is extracted. Purification involves recrystallization or column chromatography.

Chlorination to form sulfonyl chloride:

The sulfonic acid derivative obtained is then converted into the sulfonyl chloride by treatment with thionyl chloride (SOCl₂) under reflux conditions, often with catalytic amounts of DMF to facilitate the reaction.

Specific Patented Methodology (Based on US Patent US20030162973A1)

Coupling with Pyrazole Derivatives:

- The sulfonyl chloride intermediate reacts with a pyrazole derivative bearing nucleophilic groups (e.g., amino groups) in the presence of bases like alkali metal hydrides (e.g., sodium hydride) and inert solvents such as DMF or pyridine, leading to the formation of the target sulfonyl chloride.

-

- Temperature: 0°C to 70°C for various steps.

- Catalysts: Palladium or nickel catalysts for coupling reactions.

- Solvent: DMF, pyridine, or toluene.

-

- Removal of protecting groups (if any) and purification by recrystallization or chromatography.

Data-Driven Synthesis Parameters

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Sulfonation | Chlorosulfonic acid | Dichloromethane | 0–5°C | ~70% | Controlled addition to prevent over-sulfonation |

| Chlorination | Thionyl chloride | Toluene | Reflux | >80% | Catalyzed by DMF |

| Coupling | Pyrazole derivative + base | DMF or pyridine | 0–70°C | Variable | Catalyzed by Pd or Ni catalysts |

Research Findings and Optimization Strategies

Reaction Monitoring:

Use of TLC, IR, and NMR to track sulfonation and chlorination progress ensures high purity.-

- Slow addition of chlorosulfonic acid minimizes side reactions.

- Maintaining low temperatures during sulfonation prevents decomposition.

- Using excess thionyl chloride and catalytic DMF improves conversion efficiency.

Purification Techniques:

Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) and chromatography are standard for obtaining high-purity products.

Notes and Precautions

Moisture Sensitivity:

Sulfonyl chlorides are moisture-sensitive; reactions should be conducted under inert atmosphere and anhydrous conditions.Handling Reagents:

Chlorosulfonic acid and thionyl chloride are highly corrosive and toxic; appropriate PPE and fume hoods are mandatory.Environmental Considerations: Proper waste disposal of chlorinated solvents and acidic waste streams is essential.

化学反応の分析

Types of Reactions

1-(Pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinic acid derivatives.

Cyclization Reactions: The presence of both pyridine and pyrazole rings allows for cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

The major products formed from these reactions include sulfonamide, sulfonate ester, sulfonothioate, sulfonic acid, and sulfinic acid derivatives.

科学的研究の応用

1-(Pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is a compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including medicinal chemistry, agrochemicals, and materials science.

Anticancer Agents

Recent studies have highlighted the potential of this compound as a precursor for the synthesis of novel anticancer agents. The compound can be utilized to create derivatives that inhibit specific cancer cell lines. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting that modifications to the sulfonyl chloride can enhance biological activity .

Inhibitors of Enzymatic Activity

The compound has also been investigated for its ability to inhibit various enzymes involved in disease processes. For example, it has shown promise as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways related to cancer progression. The introduction of the sulfonyl chloride group allows for the formation of covalent bonds with the active site of these enzymes, leading to effective inhibition .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have reported its effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival .

Herbicides and Pesticides

The compound's reactivity has led to its exploration as a building block for herbicides and pesticides. Its ability to modify biological pathways in plants makes it suitable for developing selective herbicides that target specific weed species without harming crops. Research has shown that derivatives of this compound can inhibit key enzymes involved in plant growth regulation .

Plant Growth Regulators

In addition to herbicidal applications, this compound has been studied as a potential plant growth regulator. Its application in agriculture could enhance crop yields by promoting desirable growth traits while minimizing adverse effects on non-target species .

Synthesis of Functional Polymers

The versatility of this compound extends to materials science, where it is used in synthesizing functional polymers. These polymers can exhibit unique properties such as conductivity or responsiveness to environmental stimuli, making them suitable for applications in sensors and actuators .

Coatings and Adhesives

The compound's chemical reactivity allows it to be incorporated into coatings and adhesives that require strong bonding capabilities. Its sulfonyl chloride group can react with various substrates, enhancing adhesion properties and durability .

Case Study 1: Development of Anticancer Agents

A research team synthesized a series of derivatives from this compound and evaluated their anticancer activity against multiple cancer cell lines. The most potent derivative demonstrated IC50 values in the nanomolar range against breast cancer cells, indicating significant potential for further development into therapeutic agents .

Case Study 2: Agricultural Applications

In an agricultural study, researchers applied derivatives of this compound on common weed species. The results showed a marked reduction in weed biomass with minimal impact on crop health, suggesting its viability as a selective herbicide .

作用機序

The mechanism of action of 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the compound’s heterocyclic structure allows it to interact with various biological pathways, modulating cellular processes.

類似化合物との比較

Comparison with Similar Compounds

Key Findings:

Electronic Effects: Pyridinyl substituents (e.g., in the target compound) are electron-withdrawing, enhancing sulfonyl chloride reactivity compared to phenyl analogs like 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride .

Steric and Solubility Considerations: Bulky groups like oxan-4-yl (tetrahydropyran) in improve solubility due to oxygen’s polarity but may hinder access to the sulfonyl chloride group . Methyl groups on pyridine () introduce minor steric effects while slightly lowering reactivity .

Biological Relevance :

生物活性

1-(Pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a pyridine moiety and a sulfonyl chloride group. This unique structure contributes to its reactivity and biological activity.

Biological Activities

This compound has been investigated for various biological activities:

- Anti-inflammatory Activity : Studies have shown that derivatives of pyrazole exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, compounds with similar structures have demonstrated selective COX-2 inhibition, with IC50 values ranging from 0.034 to 0.052 µM, indicating potent anti-inflammatory properties .

- Anticancer Potential : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For example, certain sulfonamide derivatives derived from pyrazole have shown antiproliferative activity against U937 cells, with IC50 values suggesting moderate effectiveness .

- Antimicrobial Activity : The compound has also been evaluated for its antibacterial properties. Some derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 4 to 8 µg/mL .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of pyridine derivatives with pyrazole under specific conditions to introduce the sulfonyl chloride functionality. Variations in substituents on the pyrazole or pyridine rings can significantly influence biological activity.

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and evaluated for their COX inhibitory activity using carrageenan-induced edema models in rats. The most potent compounds exhibited high selectivity for COX-2 over COX-1, suggesting a favorable safety profile for potential therapeutic use .

- Anticancer Evaluation : In vitro studies on U937 cells demonstrated that certain pyrazole sulfonamide derivatives inhibited cell growth without significant cytotoxicity, indicating their potential as anticancer agents .

- Antimicrobial Assessment : The efficacy of various pyrazole derivatives was tested against clinical isolates of bacteria using agar diffusion methods, revealing several compounds with significant antibacterial activity .

Q & A

Q. What are the standard synthetic protocols for preparing 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves sulfonation of the pyrazole precursor followed by chlorination. A general approach includes:

- Reagent Selection : Chloranil (tetrachloro-1,4-benzoquinone) is often used as an oxidizing agent in xylene under reflux (25–30 hours) to introduce sulfonyl groups .

- Purification : Post-reaction, the mixture is washed with 5% NaOH to remove acidic byproducts, followed by recrystallization from methanol to isolate the product .

- Critical Parameters :

- Reaction Time : Extended reflux durations (>30 hours) may lead to decomposition.

- Solvent Choice : Polar aprotic solvents like xylene stabilize intermediates and prevent hydrolysis of the sulfonyl chloride group.

- Temperature Control : Excessive heat can promote side reactions (e.g., hydrolysis to sulfonic acids).

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

- 1H-NMR :

- IR Spectroscopy :

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula (C₈H₆ClN₃O₂S, m/z ≈ 243.5).

Advanced Research Questions

Q. How can researchers optimize the sulfonation step to minimize hydrolysis or side-product formation during synthesis?

Methodological Answer:

- Moisture Control : Use anhydrous solvents (e.g., distilled xylene) and inert atmospheres (N₂/Ar) to suppress hydrolysis .

- Catalyst Screening : Lewis acids (e.g., AlCl₃) may accelerate sulfonation while reducing reaction time.

- Byproduct Analysis : Monitor reaction progress via TLC or HPLC to detect intermediates (e.g., sulfonic acids). Adjust stoichiometry of chlorinating agents (e.g., PCl₅) to ensure complete conversion .

Q. What strategies resolve discrepancies in crystallographic data when determining molecular structures of sulfonyl chloride derivatives using software like SHELX?

Methodological Answer:

Q. How do steric and electronic effects of the pyridin-2-yl substituent influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing pyridinyl group activates the sulfonyl chloride toward nucleophilic attack (e.g., amines, alcohols).

- Steric Hindrance : Ortho-substitution on the pyridine ring may slow reactions with bulky nucleophiles (e.g., tert-butylamine).

- Case Study : Reaction with piperidine at 0°C in THF yields sulfonamides with >80% efficiency, while reactions with sterically hindered amines (e.g., 2,6-lutidine) require elevated temperatures (60°C) .

Q. What are the applications of this compound as a building block in medicinal chemistry, and which reaction pathways are typically employed?

Methodological Answer:

- Sulfonamide Formation : React with amines to create sulfonamide libraries for kinase inhibition screening (e.g., targeting EGFR or CDK2) .

- Cross-Coupling Reactions : Use Pd-catalyzed couplings (Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the pyrazole ring for structure-activity relationship (SAR) studies .

- Bioconjugation : Thiol-reactive sulfonyl chlorides can modify cysteine residues in proteins for PROTAC development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。